Aletamine
Overview
Description
Aletamine, also known as Alfetamine or alpha-allyl-phenethylamine, is a chemical compound of the phenethylamine family . It was briefly investigated as a possible antidepressant in the early 1970s . Its activity profile was said to be very similar to imipramine and amitriptyline, two tricyclic antidepressants . It has now been largely superseded by the newer compounds in this class, and only rarely found in scientific literature .
Synthesis Analysis
Alfetamine was synthesized by Kenji Tsukada and colleagues at Shinshu University and Dow Chemical Company in the 1960s and early 1970s . The most popular, simple, rapid, and safe non-metal reduction route for the synthesis of amphetamine is Leuckart–Wallach reductive amination reaction .
Molecular Structure Analysis
The molecular structure of Aletamine consists of a phenethylamine core with an allyl group attached . The IUPAC name for Aletamine is 1-phenylpent-4-en-2-amine . The molecular weight is 161.2435 g/mol .
Scientific Research Applications
Pharmacologic Evaluation as an Antidepressant
Aletamine has been evaluated for its potential as an antidepressant drug. Its pharmacologic activity profile closely resembles that of tricyclic antidepressants like imipramine and amitriptyline. Aletamine shares several effects with these antidepressants, such as antagonism of RO4-1284-induced ptosis, depression of spontaneous motor activity, anticonvulsant action, hypotension, and local anesthesia effects. Notably, aletamine lacks central or peripheral anticholinergic effects and shows more potent counteraction against existing reserpine depression in mice compared to imipramine and amitriptyline (Hitchens et al., 1972).
Protective Effect Against Paracetamol-Induced Hepatotoxicity
Studies have investigated the protective effect of artichoke leaf extract (ALE), containing aletamine, against paracetamol-induced liver injury. ALE showed potential in reversing oxidative stress parameters, DNA damage, and necrosis induced by paracetamol, suggesting a protective role against liver toxicity (El Morsy & Kamel, 2015).
Antiallergic Activity
Research involving Arctium lappa L., which contains aletamine, highlighted its antiallergic potential. Aletamine suppressed allergic reactions, as evidenced by reduced histamine and other inflammatory mediators in models of allergic reactions. This suggests aletamine's potential role in developing antiallergic treatments (Yang et al., 2016).
properties
IUPAC Name |
1-phenylpent-4-en-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKXQJYCZMWOSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4255-24-7 (hydrochloride) | |
Record name | Alfetamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004255236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60863350 | |
Record name | 1-Benzyl-3-buten-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aletamine | |
CAS RN |
4255-23-6 | |
Record name | α-2-Propen-1-ylbenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4255-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alfetamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004255236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-3-buten-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALFETAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3V87119BP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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